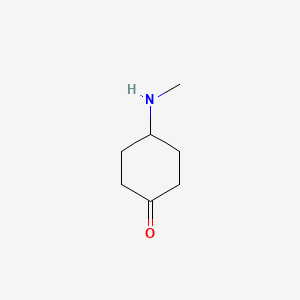

4-(Methylamino)cyclohexanone

Übersicht

Beschreibung

4-(Methylamino)cyclohexanone is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclohexanone, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is of significant interest due to its structural similarity to ketamine, a well-known anesthetic and analgesic agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)cyclohexanone typically involves the following steps:

Starting Material: Cyclohexanone is used as the starting material.

Formation of Intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using catalysts and specific reaction conditions to increase yield and purity. The process may involve:

Catalytic Hydrogenation: Using a hydrogenation catalyst such as palladium on carbon (Pd/C) to reduce the imine intermediate.

Solvent Selection: Choosing appropriate solvents like ethanol or methanol to facilitate the reaction and improve product isolation.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methylamino)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it to cyclohexylamine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ketone positions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Cyclohexylamine derivatives.

Substitution Products: Various substituted cyclohexanones.

Wissenschaftliche Forschungsanwendungen

4-(Methylamino)cyclohexanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.

Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 4-(Methylamino)cyclohexanone involves its interaction with N-methyl-D-aspartate (NMDA) receptors in the brain. By acting as a noncompetitive antagonist of NMDA receptors, it inhibits the excitatory neurotransmission mediated by glutamate. This results in analgesic, anesthetic, and dissociative effects.

Vergleich Mit ähnlichen Verbindungen

Ketamine: 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone.

Phencyclidine (PCP): 1-(1-Phencyclohexyl)piperidine.

Methoxetamine: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.

Comparison:

Ketamine: Similar in structure and mechanism of action, but 4-(Methylamino)cyclohexanone lacks the chlorophenyl group.

Phencyclidine (PCP): Both compounds are NMDA receptor antagonists, but PCP has a piperidine ring instead of a cyclohexanone ring.

Methoxetamine: Shares the cyclohexanone core but has different substituents, leading to variations in potency and pharmacological effects.

This compound stands out due to its simpler structure and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Biologische Aktivität

4-(Methylamino)cyclohexanone is a chemical compound that has garnered attention due to its significant biological activity, particularly as a non-selective, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function, and its antagonism can lead to various pharmacological effects. The compound is often utilized in research and industrial applications, primarily in its hydrochloride salt form, which enhances solubility and stability.

NMDA Receptor Antagonism

The primary mechanism of action for this compound involves its interaction with NMDA receptors. By acting as an antagonist, it decreases neuronal excitability and alters synaptic transmission, which may have implications for treating conditions related to excitotoxicity, such as neurodegenerative diseases. The pharmacokinetics of this compound indicate that it undergoes oxidative metabolism primarily via cytochrome P450 enzymes, resulting in the formation of norketamine as a significant metabolite.

Analgesic Properties

Research has highlighted the analgesic properties of this compound, suggesting its potential applications in pain management. Its modulation of neurotransmission pathways may contribute to its effectiveness in alleviating pain perception. Studies indicate that this compound can impact gut motility as well, further broadening its therapeutic potential.

Structural Comparisons

This compound shares structural similarities with several other compounds that exhibit notable biological activities. The following table summarizes some related compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Dimethylaminocyclohexanone | Dimethylamino group at position 4 | Enhanced lipophilicity; used in similar biological assays |

| 4-(Ethylamino)cyclohexanone | Ethylamino group at position 4 | Potentially different pharmacological profiles due to ethyl substitution |

| 3-(Methylamino)cyclobutanone | Methylamino group at position 3 | Smaller ring structure may influence biological activity differently |

| N-Methyl-1-(2-thienyl)-2-pyrrolidinone | Contains a thienyl group; different ring system | Investigated for unique receptor binding properties |

Study on NMDA Receptor Modulation

In a study examining the effects of NMDA receptor antagonists, including this compound, researchers found that antagonism led to increased glutamate release and subsequent stimulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs). This cascade of events resulted in enhanced neurotrophic signaling pathways, including the activation of brain-derived neurotrophic factor (BDNF), which is essential for synaptic plasticity and neuronal survival .

Analgesic Efficacy Assessment

A comparative analysis of various analgesics demonstrated that this compound exhibited significant efficacy in reducing pain responses in animal models. The compound was tested against traditional analgesics and showed promise in alleviating acute nociceptive pain through modulation of central nervous system pathways .

Eigenschaften

IUPAC Name |

4-(methylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIMZXWXSLVBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609666 | |

| Record name | 4-(Methylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-84-3 | |

| Record name | 4-(Methylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.